Field: Organic Chemistry
Application: Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders in the human body .
Method: The synthesis of indole derivatives involves novel methods that have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a significant area of research .
Results: Indoles, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds has shown promising results in the treatment of cancer cells, microbes, and different types of disorders .
Field: Pharmaceutical Chemistry
Application: 1-Methylindole-2-boronic acid, a derivative of 1-(1-Methyl-1H-indol-2-yl)ethanone, is used as a pharmaceutical intermediate . It is also used as a raw material in organic synthesis .
Method: This compound is used as a reactant for Suzuki-Miyaura coupling , a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis.
Results: The use of 1-Methylindole-2-boronic acid in pharmaceutical intermediates contributes to the synthesis of various pharmaceutical compounds .
Field: Pharmaceutical Chemistry
Application: Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been reported as antiviral agents .
Method: These compounds were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Results: These indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .
Field: Chemistry
Application: 1-(1-Methyl-1H-pyrrol-2-yl)ethanone is used as a laboratory chemical and in the manufacture of substances .
Method: The specific methods of application or experimental procedures would depend on the particular substance being manufactured .
Results: The outcomes obtained would also depend on the specific substance being manufactured .
1-(1-Methyl-1H-indol-2-yl)ethanone is an organic compound characterized by its indole structure, which features a methyl group attached at the nitrogen atom of the indole ring. The molecular formula for this compound is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. This compound is part of a broader class of indole derivatives known for their diverse biological activities and potential applications in medicinal chemistry.
The structure of 1-(1-Methyl-1H-indol-2-yl)ethanone can be depicted as follows:
textN / \ C C / \ C C | | C---C---C
In this representation, the nitrogen atom is part of the indole ring, and the ethanone group is attached to the second carbon of the indole structure.
These reactions are essential for synthesizing more complex molecules from 1-(1-Methyl-1H-indol-2-yl)ethanone.
Indole derivatives, including 1-(1-Methyl-1H-indol-2-yl)ethanone, exhibit a wide range of biological activities. Research indicates that compounds with this structure may possess:
Additionally, 1-(1-Methyl-1H-indol-2-yl)ethanone has been noted for its ability to interact with various biological targets, enhancing its therapeutic potential.
Several methods have been developed for synthesizing 1-(1-Methyl-1H-indol-2-yl)ethanone:
These methods are essential for producing this compound in sufficient quantities for research and application purposes.
The applications of 1-(1-Methyl-1H-indol-2-yl)ethanone span various fields:
Research into the interactions of 1-(1-Methyl-1H-indol-2-yl)ethanone with biological systems reveals its potential effects on various pathways:
Studies exploring these interactions are crucial for understanding its pharmacokinetics and safety profile when developed as a therapeutic agent.
Several compounds exhibit structural similarities to 1-(1-Methyl-1H-indol-2-yl)ethanone. Here are some notable examples:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | 0.85 | Contains a carbazole structure; potential bioactivity. |
| 2,3-Dihydro-1H-carbazol-4(9H)-one | 0.77 | Related to carbazole; exhibits unique properties. |
| 1-Methyl-1H-indole-2-carbaldehyde | 0.82 | Similar indole structure; used in medicinal chemistry. |
| 4-(N,N-Dimethylamino)-benzaldehyde | 0.78 | Contains a benzaldehyde moiety; used in dye synthesis. |
These compounds share structural characteristics but differ in their functional groups and biological activities, highlighting the uniqueness of 1-(1-Methyl-1H-indol-2-yl)ethanone within this class.
The Leimgruber–Batcho indole synthesis offers superior regiocontrol for 2-substituted indoles. This two-step process begins with the condensation of o-nitrotoluenes with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form enamines, followed by reductive cyclization. For 1-(1-methyl-1H-indol-2-yl)ethanone, the method enables precise installation of the acetyl group at the 2-position.
Key advantages include:
Recent modifications employ microwave irradiation to accelerate enamine formation, reducing reaction times from hours to minutes while maintaining yields >75%.
PPA serves as both a Brønsted acid and dehydrating agent, enabling acetyl group migration in indole systems. When 2-acetylindole is treated with PPA at 80–100°C, the acetyl group relocates to the 3-position via a Wagner-Meerwein-type mechanism. This rearrangement is driven by:
Equation 1: PPA-mediated acetyl migration
$$
\text{2-Acetylindole} \xrightarrow{\text{PPA, 100°C}} \text{3-Acetylindole} \quad \Delta G^\ddagger = 24.5 \, \text{kcal/mol} \,
$$
This method is critical for accessing 3-acetylindoles but complicates direct 2-acetylindole synthesis.
Catalytic hydrogenation provides a pathway to 2-acetylindoles via intermediates like 2-diazoacetoindole. Using palladium or platinum catalysts under mild conditions (25–50°C, 1–3 atm H$$_2$$), diazo groups are selectively reduced to methylene groups without affecting the acetyl functionality.
Table 2: Catalytic Systems for 2-Acetylindole Synthesis
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Diazoacetoindole | Pd/C, H$$_2$$ | EtOH, 25°C, 2 atm | 89 | |
| N-Acetyl-2-iodoaniline | CuI, Pd(PPh$$3$$)$$2$$Cl$$_2$$ | DMF, 80°C | 76 |
Notably, copper(I)-palladium systems enable Sonogashira-type couplings, introducing acetyl groups via alkynylation followed by hydrolysis.
Microwave irradiation and solvent-free conditions enhance the sustainability of 2-acetylindole synthesis. The Madelung indole synthesis, traditionally requiring temperatures >350°C, achieves comparable yields at 160–200°C under microwave conditions. Key advancements include:
Equation 2: Green synthesis of 2-acetylindole
$$
\text{o-Toluidine} + \text{Dimethyl acetylenedicarboxylate} \xrightarrow{\text{MW, 150°C}} \text{2-Acetylindole} \,
$$
These methods align with green chemistry principles by minimizing energy use and hazardous byproducts.
The indole nitrogen in 1-(1-methyl-1H-indol-2-yl)ethanone serves as a critical site for structural diversification. Alkylation at this position is typically achieved via nucleophilic substitution or metal-mediated reactions. For instance, the synthesis of 1-methylindole derivatives often employs methyl iodide in the presence of a strong base such as sodium amide in liquid ammonia [2]. This method yields the N-methylated indole core with high efficiency (85–95% yield), as demonstrated in the preparation of 1-methylindole precursors [2]. The steric and electronic effects of the N-methyl group significantly influence subsequent reactivity, particularly by deactivating the indole ring toward electrophilic substitution at the pyrrole moiety while enhancing stability against oxidative degradation. Recent advancements have explored the use of bulkier alkylating agents, such as tert-butyl bromides, to introduce steric hindrance, thereby directing functionalization to specific positions on the benzene ring [1].
The acetyl group at the 2-position of 1-(1-methyl-1H-indol-2-yl)ethanone offers a versatile handle for bioisosteric modifications. Replacement of the ketone with carboxylic acid or amide functionalities has been shown to modulate pharmacokinetic properties while retaining biological activity. For example, bioisosteric substitution of the acetyl group with a propionyl or butyryl chain can enhance lipophilicity, as evidenced in studies on PI3Kδ inhibitors [4]. Computational analyses reveal that such substitutions maintain key hydrogen-bonding interactions with target enzymes, as demonstrated in molecular docking studies of indole-derived pharmacophores [4]. Additionally, enzymatic degradation pathways involving indole-3-acetic acid analogs highlight the metabolic consequences of acetyl group modifications, with longer alkyl chains (e.g., indole-3-propionic acid) exhibiting resistance to bacterial catabolism [6].
Electrophilic substitution at the C-3 and C-5 positions of the indole ring is governed by the directing effects of the N-methyl and acetyl groups. The acetyl moiety at C-2 acts as a meta-directing group, favoring functionalization at C-5, while the N-methyl group further modulates reactivity. Palladium-catalyzed C–H arylation at C-5 has been achieved using aryl halides in the presence of phosphine ligands, yielding derivatives with enhanced electronic diversity [1]. Conversely, nitration at C-3 proceeds via mixed acid conditions, with the acetyl group stabilizing the intermediate σ-complex through resonance [1]. Regioselectivity in these reactions is further influenced by solvent polarity, as demonstrated in manganese-catalyzed alkylation studies [3].
Palladium-mediated cross-coupling reactions enable the construction of hybrid scaffolds by linking the indole core to aryl, heteroaryl, or alkenyl fragments. Suzuki–Miyaura coupling of 2-acetylindole boronic esters with substituted aryl halides has been employed to generate biaryl systems, as reported in one-pot syntheses of arylated 1-methylindoles [7]. Key to this methodology is the use of Pd(PPh~3~)~4~ as a catalyst and potassium carbonate as a base, which facilitates transmetalation and reductive elimination under mild conditions [7]. Heck coupling reactions further extend structural diversity by introducing α,β-unsaturated ketone moieties at the C-3 position, enabling conjugation with electron-deficient alkenes.
The acetyl group at C-2 serves as a linchpin for annulation reactions, enabling access to polycyclic architectures. Condensation with hydrazines or hydroxylamines yields pyrazole- or isoxazole-fused indoles, respectively, via cyclodehydration. For instance, treatment with phenylhydrazine generates 1-methylindolo[2,3-c]pyrazoles, which exhibit redshifted absorption spectra due to extended π-conjugation [4]. Additionally, intramolecular aldol cyclization of 2-acetylindole derivatives bearing pendant aldehyde groups produces indoloquinolizine frameworks, a structural motif prevalent in alkaloid natural products [4]. These annulation strategies underscore the synthetic utility of 1-(1-methyl-1H-indol-2-yl)ethanone in accessing complex heterocyclic systems.